REACTION_CXSMILES
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Cl.[CH3:2][C:3]1([CH3:17])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]1[C:12](OCC)=[O:13].[NH3:18]>C(O)C>[CH3:2][C:3]1([CH3:17])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]1[C:12]([NH2:18])=[O:13] |f:0.1|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated in a closed vessel to 50° for 4 days
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Duration
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4 d
|
Type
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CUSTOM
|
Details
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It is evaporated
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Type
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CUSTOM
|
Details
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the residue crystallized from diethyl ether
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Type
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ADDITION
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Details
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3N aqueous sodium hydroxide is added to render the mixture basic
|
Type
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EXTRACTION
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Details
|
It is extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the extract dried
|
Type
|
CUSTOM
|
Details
|
evaporated
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Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC2=CC=CC=C12)C(=O)N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |